

What are the chemical properties of Homatropine Methylbromide for research?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Homatropine Methylbromide

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Homatropine Methylbromide: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical and pharmacological properties of **Homatropine Methylbromide**, a quaternary ammonium derivative of homatropine. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed information on its mechanism of action, key chemical characteristics, and established experimental protocols.

Chemical and Physical Properties

Homatropine Methylbromide is a synthetic tertiary amine alkaloid with antimuscarinic properties.^[1] As a quaternary ammonium salt, it is a peripherally acting agent that does not readily cross the blood-brain barrier.^[2]

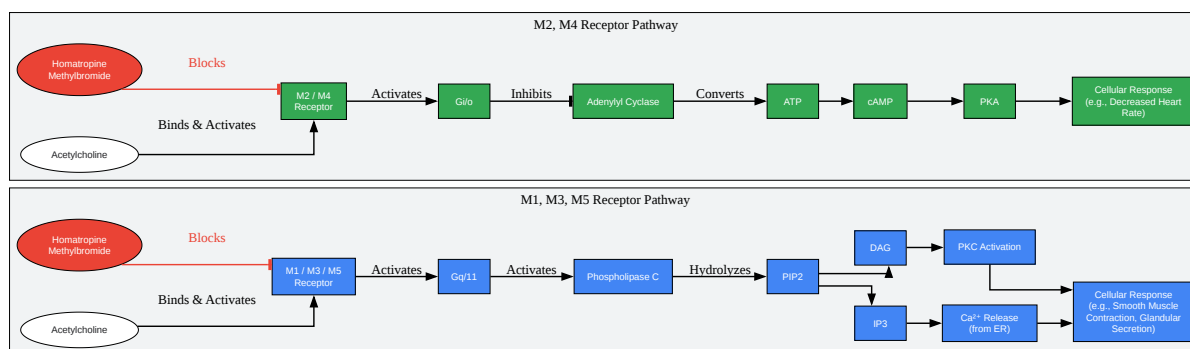
Table 1: Physicochemical Properties of **Homatropine Methylbromide**

Property	Value	Source
Molecular Formula	C ₁₇ H ₂₄ BrNO ₃	[2]
Molecular Weight	370.28 g/mol	[3]
CAS Number	80-49-9	[2]
Melting Point	191-192 °C	[4]
Appearance	White, crystalline powder	[4]
Solubility	Very soluble in water; Freely soluble in ethanol; Soluble in DMSO	[3][5]
pKa (Strongest Acidic)	11.99	[3]
pKa (Strongest Basic)	-4.1	[3]

Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

Homatropine Methylbromide functions as a competitive antagonist of acetylcholine at muscarinic receptors.[1][4] These G protein-coupled receptors are integral to the parasympathetic nervous system and are involved in a myriad of physiological processes.[6] By blocking the action of acetylcholine, **Homatropine Methylbromide** inhibits parasympathetic nerve stimulation.[1]

There are five subtypes of muscarinic receptors (M1-M5), each coupled to different G proteins and downstream signaling pathways.[6] M1, M3, and M5 receptors typically couple to Gq/11, leading to the activation of phospholipase C (PLC) and subsequent increases in inositol trisphosphate (IP₃) and intracellular calcium. M2 and M4 receptors are generally coupled to Gi/o, which inhibits adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[6]



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Caption: Muscarinic receptor signaling pathways antagonized by **Homatropine Methylbromide**.

Quantitative Pharmacological Data

The antagonistic activity of **Homatropine Methylbromide** has been quantified in various in vitro systems. The following tables summarize key affinity and potency data.

Table 2: In Vitro Potency of **Homatropine Methylbromide**

Parameter	Tissue/Cell Line	Value	Source
IC ₅₀	Endothelial Muscarinic Receptors (WKY-E Rats)	162.5 nM	[3]
IC ₅₀	Smooth Muscle Muscarinic Receptors (SHR-E Rats)	170.3 nM	[3]

Table 3: Antagonist Affinity of Homatropine

Parameter	Tissue	Value	Source
pA ₂	Guinea Pig Stomach	7.13	[3]
pA ₂	Guinea Pig Atria (Force)	7.21	[3]
pA ₂	Guinea Pig Atria (Rate)	7.07	[3]

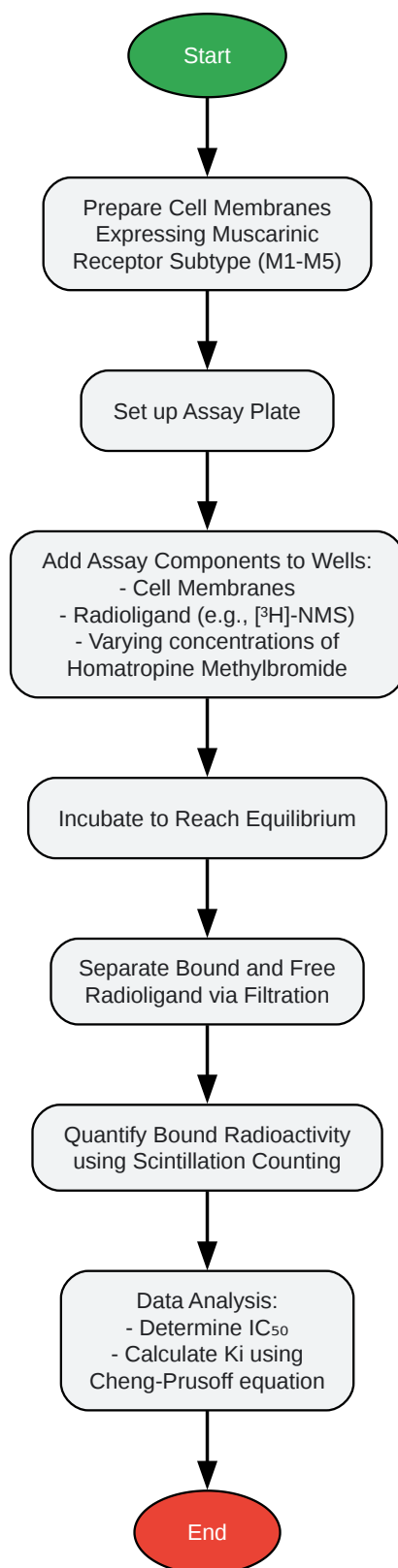
Note: Data on the specific binding affinities (K_i) of **Homatropine Methylbromide** for the individual M1-M5 muscarinic receptor subtypes is not readily available in the public domain.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of **Homatropine Methylbromide**'s pharmacological profile.

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol outlines a competitive binding assay to determine the inhibitory constant (K_i) of **Homatropine Methylbromide** for muscarinic receptors.



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- To cite this document: BenchChem. [What are the chemical properties of Homatropine Methylbromide for research?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673338#what-are-the-chemical-properties-of-homatropine-methylbromide-for-research]

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